N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-ethoxybenzamide
Description
This compound (hereafter referred to as the target compound) is a benzamide derivative featuring a 2-ethoxybenzamide core linked to a dimethylaminophenyl group and a 4-phenylpiperazine moiety. Its molecular formula is C₃₀H₃₈N₄O₂ (molecular weight: 486.66 g/mol) . The structural complexity arises from the combination of three pharmacophoric elements:
- 4-(Dimethylamino)phenyl group: Enhances lipophilicity and may facilitate blood-brain barrier penetration, a common feature in central nervous system (CNS)-targeting agents.
The compound is available as a screening agent (ID: G500-0482) in formats such as glass vials and 96-tube racks, indicating its relevance in preclinical drug discovery .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O2/c1-4-35-28-13-9-8-12-26(28)29(34)30-22-27(23-14-16-24(17-15-23)31(2)3)33-20-18-32(19-21-33)25-10-6-5-7-11-25/h5-17,27H,4,18-22H2,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFSQERKZFQWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-ethoxybenzamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 4-(dimethylamino)benzaldehyde with 4-phenylpiperazine in the presence of a suitable catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The amine is subsequently acylated with 2-ethoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide or piperazine moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine or pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-ethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.
Pharmacology: The compound is used to investigate receptor binding and signal transduction pathways, providing insights into drug-receptor interactions.
Biochemistry: It serves as a tool to study enzyme kinetics and inhibition, helping to elucidate the mechanisms of enzyme action.
Industrial Chemistry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-ethoxybenzamide exerts its effects involves binding to specific molecular targets, such as neurotransmitter receptors or enzymes. The dimethylamino and phenylpiperazine groups are crucial for its interaction with these targets, influencing signal transduction pathways and modulating biological activity. The ethoxybenzamide moiety may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a class of N-substituted benzamides with piperazine and arylalkylamine motifs. Below is a systematic comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substitution with 3-methoxyphenoxyacetamide () introduces a polar methoxy group, which may enhance aqueous solubility but reduce CNS penetration compared to the ethoxy group .
Piperazine Substitution Effects :
- The 4-fluorophenyl variant (G500-0659) shows increased selectivity for serotonin receptors (e.g., 5-HT₁A) due to electron-withdrawing fluorine, contrasting with the target compound’s unmodified phenylpiperazine, which is more common in dopamine D3/D4 ligands .
Core Structure Variations: The azetidinone-containing analog () demonstrates antimicrobial properties, highlighting how replacing the benzamide core with a β-lactam ring shifts biological activity away from CNS targets . Triazine-morpholine hybrids () exhibit anticancer effects via EGFR inhibition, underscoring the versatility of piperazine-linked benzamides in divergent therapeutic areas .
Compounds with trifluoromethyl or chloro substituents () show higher melting points (e.g., 241–266°C for 8b–8d), correlating with crystalline stability and formulation advantages .
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-ethoxybenzamide, a complex organic compound, has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A dimethylamino group, which enhances its interaction with biological targets.
- A phenylpiperazine moiety known for its role in modulating neurotransmitter systems.
- An ethoxybenzamide backbone that contributes to its solubility and stability.
| Property | Value |
|---|---|
| Molecular Formula | C27H32N4O |
| Molecular Weight | 428.5692 g/mol |
| CAS Number | 946243-33-0 |
The biological activity of this compound primarily involves:
- Receptor Binding : The compound exhibits affinity for serotonin (5-HT) and dopamine receptors, influencing neurotransmission and potentially providing antidepressant or anxiolytic effects.
- Enzymatic Interaction : It may inhibit specific enzymes involved in cellular signaling pathways, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antidepressant Activity : Studies have shown that compounds with similar structures can exhibit significant antidepressant properties, likely due to their interaction with serotonin receptors .
- Antitumor Activity : Preliminary data suggests that this compound may inhibit tumor cell proliferation through CDK inhibition, particularly against various cancer cell lines .
- Neuroprotective Effects : The modulation of neurotransmitter systems suggests potential neuroprotective benefits, which could be explored further in neurodegenerative disease models.
In Vitro Studies
A study evaluating the compound's efficacy against cancer cells demonstrated:
- IC50 Values : The compound showed IC50 values ranging from 0.36 to 0.86 µM in various cancer lines, indicating potent anti-proliferative effects .
In Vivo Studies
Animal models have been utilized to assess the antidepressant effects of similar compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
